Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate
Description
Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate (CAS: 218457-57-9) is a halogenated quinoline derivative with the molecular formula C₁₂H₈Cl₂FNO₂ and a molecular weight of 288.10 g/mol . Structurally, it features a quinoline backbone substituted with chlorine atoms at positions 4 and 7, a fluorine atom at position 6, and an ethyl ester group at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of antimicrobial agents and other bioactive molecules . Its halogenation pattern enhances electronic and steric properties, influencing reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWFGZACOOWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloro-6-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to reflux and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes and the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products include derivatives with different substituents on the quinoline ring.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include reduced quinoline derivatives.
Hydrolysis: The major product is 4,7-dichloro-6-fluoroquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are structurally versatile, with modifications at key positions dictating their physicochemical and biological properties. Below is a detailed comparison of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison of Halogenated Quinoline Carboxylates
Key Findings from Comparative Analysis
Chlorine at positions 4 and 7 provides strong electron-withdrawing effects, stabilizing the quinoline ring and facilitating nucleophilic substitution reactions .
Biological Activity: The nitro and 4-oxo groups in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate () correlate with enhanced antimicrobial activity, as seen in fluoroquinolone drugs like ciprofloxacin . However, the target compound lacks these groups, suggesting divergent applications.
Steric and Solubility Considerations: The methylthio group in Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate introduces steric bulk and redox-sensitive functionality, which may limit metabolic stability compared to the target compound . The hydroxyl group in Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate improves aqueous solubility but reduces lipophilicity, affecting bioavailability .
Synthetic Utility: this compound is frequently discontinued in commercial catalogs (), highlighting challenges in large-scale production despite its utility as a versatile intermediate.
Biological Activity
Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the reaction of appropriate chlorinated and fluorinated precursors followed by esterification processes. The synthesis conditions are crucial for optimizing yield and purity.
Biological Activity Overview
This compound exhibits several biological activities, primarily:
- Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, studies indicate significant inhibition against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) in the low microgram range .
- Anticancer Properties : The compound is investigated for its potential as an anticancer agent. It interacts with DNA topoisomerase II, an essential enzyme in DNA replication and repair pathways, leading to apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to inhibit DNA topoisomerase II. This inhibition disrupts the normal function of the enzyme, leading to DNA damage and subsequent cell death. Additionally, the compound may interfere with other cellular processes through enzyme inhibition or interaction with cellular membranes.
Antimicrobial Studies
A study conducted on various derivatives of quinoline compounds demonstrated that this compound exhibited significant antibacterial activity. The following table summarizes the MIC values against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.39 |
| Bacillus subtilis | 0.78 |
These results indicate that the compound is a potent antimicrobial agent with potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies using human breast adenocarcinoma (MCF-7) cells revealed that this compound does not exhibit cytotoxicity at lower concentrations (0.001 to 1.0 µg/mL), suggesting a favorable safety profile for further development as an anticancer drug. The study involved assessing cell proliferation rates and apoptosis markers post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
